molecular formula C18H27Cl2N3O2 B13102557 Benzyl (1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamate dihydrochloride

Benzyl (1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamate dihydrochloride

Cat. No.: B13102557
M. Wt: 388.3 g/mol
InChI Key: GFJJPPACKMAPPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-(5-aminopent-2-yn-1-yl)piperidine.

    Reaction with Benzyl Chloroformate: The intermediate is then reacted with benzyl chloroformate to form the carbamate derivative.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Scientific Research Applications

Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and molecular interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H27Cl2N3O2

Molecular Weight

388.3 g/mol

IUPAC Name

benzyl N-[1-(5-aminopent-2-ynyl)piperidin-4-yl]carbamate;dihydrochloride

InChI

InChI=1S/C18H25N3O2.2ClH/c19-11-5-2-6-12-21-13-9-17(10-14-21)20-18(22)23-15-16-7-3-1-4-8-16;;/h1,3-4,7-8,17H,5,9-15,19H2,(H,20,22);2*1H

InChI Key

GFJJPPACKMAPPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC#CCCN.Cl.Cl

Origin of Product

United States

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